molecular formula C20H19ClN4OS B2462956 2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1358909-08-6

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2462956
CAS RN: 1358909-08-6
M. Wt: 398.91
InChI Key: IGYUWYCPTMZUQJ-UHFFFAOYSA-N
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Description

The compound “2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyridazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridazine ring and the amide group. These groups can participate in hydrogen bonding and other intermolecular interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the pyridazine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Discovery of Clinical Candidates and Inhibitors

One prominent application of derivatives similar to the specified compound is in the discovery of clinical candidates for treating diseases involving specific enzymes or receptors. For instance, derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with significant selectivity for human ACAT-1 over ACAT-2. This selectivity suggests potential usefulness in treating diseases involving ACAT-1 overexpression, showcasing a significant step forward in the development of therapeutics for conditions like atherosclerosis or Alzheimer's disease (Shibuya et al., 2018).

Structural Activity Relationships (SAR) Studies

Research into structural activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability. Such studies provide valuable insights into how modifications to the molecular structure can enhance the pharmaceutical properties of these compounds, leading to more effective and stable drugs for cancer therapy and other diseases (Stec et al., 2011).

Synthesis and Characterization of Novel Derivatives

The synthesis of new derivatives and their characterization through techniques such as NMR, FTIR, and mass spectroscopy is another critical application area. For example, novel compounds synthesized for potential drug precursors have their acidity constants (pKa values) determined, which is crucial for understanding their behavior in biological systems (Duran & Canbaz, 2013). This research is fundamental in the early stages of drug development, where the physicochemical properties of compounds are assessed for their drug-likeness and potential biological activity.

Pharmaceutical Patent Analysis

An analysis of pharmaceutical patents reveals the development of various acetamide compounds with potential therapeutic applications, ranging from cardiac and neuroprotective to dermatological and cytostatic activities. Such studies highlight the breadth of research and development efforts in finding new treatments based on this chemical class, underlining the importance of intellectual property in driving innovation in drug discovery (Habernickel, 2002).

Cascade Reactions for Heterocyclic Synthesis

Research into cascade reactions utilizing versatile thioureido-acetamides demonstrates innovative approaches to synthesizing heterocyclic compounds efficiently. These methods contribute to the development of novel pharmaceuticals by offering new pathways to complex molecules, potentially leading to drugs with unique therapeutic properties (Schmeyers & Kaupp, 2002).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it has biological activity, it could interact with various enzymes or receptors in the body. The benzylamino and chloro-methylphenyl groups could be key for binding to these targets .

Future Directions

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-16(21)8-5-9-17(14)23-19(26)13-27-20-11-10-18(24-25-20)22-12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYUWYCPTMZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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